molecular formula C13H13N5 B6632126 2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine

2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine

Cat. No. B6632126
M. Wt: 239.28 g/mol
InChI Key: FHERGGPCSSPDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine is a chemical compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine. One of the potential areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of future research.

Synthesis Methods

The synthesis of 2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine involves the condensation of 2-aminopyridine with 3-ethylimidazo[4,5-b]pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-(3-ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-2-18-12-10(6-4-8-16-12)17-13(18)11-9(14)5-3-7-15-11/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHERGGPCSSPDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)N=C1C3=C(C=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Ethylimidazo[4,5-b]pyridin-2-yl)pyridin-3-amine

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